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Compound of Interest

Compound Name: 3-Amino-6-methylpicolinic acid

CAS No.: 53636-71-8

Cat. No.: B1332402

Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-
Amino-6-methylpicolinic acid (CAS 53636-71-8), a substituted pyridine derivative of interest

in medicinal chemistry and materials science.[1][2] In the absence of a complete set of publicly

available experimental spectra for this specific molecule, this guide leverages established

principles of spectroscopy and comparative data from structurally related analogs to provide a

robust, predictive framework for its characterization. This document is intended for researchers,

scientists, and drug development professionals who require a detailed understanding of the

spectroscopic signatures of this compound.

Molecular Structure and Its Spectroscopic
Implications
3-Amino-6-methylpicolinic acid possesses a unique arrangement of functional groups on a

pyridine ring, each contributing distinct features to its spectroscopic profile. The carboxylic acid,

amino group, and methyl group, along with the aromatic pyridine core, create a rich landscape

for analysis by various spectroscopic techniques. Understanding the interplay of these groups

is paramount to interpreting the spectral data.
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Figure 1: Molecular Structure of 3-Amino-6-methylpicolinic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of organic molecules. For 3-Amino-6-methylpicolinic acid, both ¹H and ¹³C NMR

will provide definitive information about its structure.

Experimental Protocol: NMR Sample Preparation
A self-validating protocol for NMR analysis would involve the following steps:

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to

dissolve polar compounds and to exchange with labile protons (e.g., -COOH and -NH₂),

which can be observed as broad signals.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400

MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the two

aromatic protons, and the labile protons of the amino and carboxylic acid groups.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Justification

-COOH 12.0 - 13.0 Broad Singlet 1H

The acidic proton

of a carboxylic

acid typically

appears as a

broad signal in

this downfield

region.

Aromatic H (H-4) 7.0 - 7.5 Doublet 1H

This proton is

expected to be a

doublet due to

coupling with H-

5. Its chemical

shift is influenced

by the adjacent

amino group.

Aromatic H (H-5) 6.5 - 7.0 Doublet 1H

This proton will

also be a

doublet, coupled

to H-4.

-NH₂ 5.0 - 6.0 Broad Singlet 2H

The protons of

the primary

amine will likely

appear as a

broad signal due

to quadrupole

broadening and

exchange.

-CH₃ 2.3 - 2.6 Singlet 3H The methyl

group protons

are expected to

be a singlet as

there are no
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adjacent protons

to couple with.

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the

molecule.

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Justification

-COOH 165 - 175

The carbonyl carbon of the

carboxylic acid is expected in

this downfield region.[3]

C-2 145 - 155

The carbon atom attached to

the carboxylic acid and the

pyridine nitrogen.

C-6 155 - 165

The carbon atom bearing the

methyl group. Its chemical shift

is influenced by the nitrogen

atom in the ring.

C-3 135 - 145
The carbon atom attached to

the amino group.

C-4 115 - 125
Aromatic carbon adjacent to

the amino-substituted carbon.

C-5 110 - 120
Aromatic carbon adjacent to

the methyl-substituted carbon.

-CH₃ 20 - 25
The methyl carbon is expected

in the typical aliphatic region.

Note: These predictions are based on typical chemical shifts for substituted pyridines and

related functional groups.[4][5]
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Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The spectrum of 3-Amino-6-methylpicolinic acid is expected to be rich with

characteristic absorption bands.

Experimental Protocol: IR Sample Preparation
Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount

of the compound is ground with dry potassium bromide (KBr) and pressed into a thin,

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat

solid.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group

3300 - 3500 N-H stretch Medium Primary Amine (-NH₂)

2500 - 3300 O-H stretch Broad
Carboxylic Acid (-

COOH)

2850 - 3000 C-H stretch Medium
Methyl (-CH₃) and

Aromatic C-H

~1700 C=O stretch Strong
Carboxylic Acid (-

COOH)

1550 - 1650 C=C and C=N stretch Medium-Strong Pyridine Ring

1400 - 1500 C-H bend Medium Methyl (-CH₃)

1200 - 1300 C-O stretch Medium
Carboxylic Acid (-

COOH)

The broad O-H stretch of the carboxylic acid is a key diagnostic feature, often overlapping with

the C-H stretching region.[6] The strong carbonyl (C=O) absorption is also a prominent feature.

The N-H stretching of the primary amine will likely appear as two distinct bands in the 3300-

3500 cm⁻¹ region.[7][8]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this

polar molecule, which should readily form a protonated molecule [M+H]⁺ or a deprotonated

molecule [M-H]⁻. Electron ionization (EI) could also be used, but may lead to more extensive

fragmentation.

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap,

would provide an accurate mass measurement to confirm the elemental composition.

Predicted Mass Spectrum
The molecular formula of 3-Amino-6-methylpicolinic acid is C₇H₈N₂O₂.[2]

Molecular Weight: 152.15 g/mol [2]

Monoisotopic Mass: 152.0586 Da

Expected Ions:

[M+H]⁺: m/z 153.0664

[M-H]⁻: m/z 151.0513

[M]⁺˙ (in EI): m/z 152

Predicted Fragmentation Pattern: A primary fragmentation pathway would involve the loss of

the carboxylic acid group as CO₂ (44 Da) or the entire -COOH group (45 Da).
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Figure 2: Predicted ESI-MS/MS fragmentation pathway for 3-Amino-6-methylpicolinic acid.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds containing chromophores, such as aromatic rings and

conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
Solvent Selection: A polar protic solvent like ethanol or methanol is a good choice. The

spectrum should also be run in solvents of different pH to observe shifts in the absorption

maxima due to protonation or deprotonation of the acidic and basic functional groups.

Concentration: A dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) should be prepared.

Data Acquisition: The absorbance is measured over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption
The pyridine ring is the primary chromophore. The amino and carboxylic acid substituents will

influence the position and intensity of the absorption bands. We can expect to see π → π*

transitions characteristic of the aromatic system.
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Predicted λmax (nm) Transition Type Justification

~220 - 240 π → π
High-energy transition of the

pyridine ring.

~270 - 290 π → π

Lower-energy transition, red-

shifted due to the electron-

donating amino group and the

electron-withdrawing

carboxylic acid group.

The position of the λmax is expected to be sensitive to the pH of the solution. In acidic solution,

protonation of the pyridine nitrogen and the amino group will likely cause a hypsochromic (blue)

shift. In basic solution, deprotonation of the carboxylic acid will likely result in a bathochromic

(red) shift.[9][10]

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic features of 3-Amino-6-methylpicolinic acid. The detailed analysis of expected

NMR, IR, MS, and UV-Vis data, grounded in fundamental principles and comparisons with

related structures, offers a solid foundation for the identification and characterization of this

compound. Experimental verification of these predictions will be the ultimate confirmation of its

structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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